3-Chloro-4-ethoxybenzonitrile
Overview
Description
3-Chloro-4-ethoxybenzonitrile is an organic compound that belongs to the family of substituted benzonitriles . It has a molecular formula of C9H8ClNO and a molecular weight of 181.62 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-ethoxybenzonitrile consists of a benzene ring substituted with a chlorine atom, an ethoxy group, and a nitrile group . The InChI string isInChI=1S/C9H8ClNO/c1-2-12-9-4-3-7 (6-11)5-8 (9)10/h3-5H,2H2,1H3
. Physical And Chemical Properties Analysis
3-Chloro-4-ethoxybenzonitrile has several computed properties. It has a XLogP3 value of 3.1, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has two rotatable bonds . Its exact mass and monoisotopic mass are both 181.0294416 g/mol . The topological polar surface area is 33 Ų .Scientific Research Applications
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Pharmaceutical Research : This compound could be used in the synthesis of new drugs or in the study of existing ones. The specific application would depend on the drug being studied and the research question being asked .
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Material Science : In material science, this compound could be used in the development of new materials or in the study of existing ones. Again, the specific application would depend on the material being studied and the research question being asked .
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Chemical Synthesis : This compound could be used as a reagent in various chemical reactions. The specific reactions and the products of these reactions would depend on the other reagents used and the conditions of the reaction .
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Analytical Chemistry : This compound could be used in analytical chemistry as a standard or as a tracer. The specific application would depend on the analytical technique being used and the substance being analyzed .
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Biological Research : In biological research, this compound could be used in the study of biological systems or processes. The specific application would depend on the biological system or process being studied .
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Environmental Science : This compound could be used in environmental science to study its behavior in the environment or its effects on organisms. The specific application would depend on the environmental context and the organisms being studied .
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Pharmaceutical Research : This compound could be used in the synthesis of new drugs or in the study of existing ones. The specific application would depend on the drug being studied and the research question being asked .
-
Material Science : In material science, this compound could be used in the development of new materials or in the study of existing ones. Again, the specific application would depend on the material being studied and the research question being asked .
-
Chemical Synthesis : This compound could be used as a reagent in various chemical reactions. The specific reactions and the products of these reactions would depend on the other reagents used and the conditions of the reaction .
-
Analytical Chemistry : This compound could be used in analytical chemistry as a standard or as a tracer. The specific application would depend on the analytical technique being used and the substance being analyzed .
-
Biological Research : In biological research, this compound could be used in the study of biological systems or processes. The specific application would depend on the biological system or process being studied .
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Environmental Science : This compound could be used in environmental science to study its behavior in the environment or its effects on organisms. The specific application would depend on the environmental context and the organisms being studied .
properties
IUPAC Name |
3-chloro-4-ethoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOUAHORYSGJPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649715 | |
Record name | 3-Chloro-4-ethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-ethoxybenzonitrile | |
CAS RN |
916596-02-6 | |
Record name | 3-Chloro-4-ethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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